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Compound of Interest

3-(4-bromophenyl)pentanedioic
Compound Name:

Acid
CAS No.: 1141-24-8
Cat. No.: B073454

Get Quote

Technical Profile: 3-(4-
Bromophenyl)pentanedioic Acid
Executive Summary

3-(4-Bromophenyl)pentanedioic acid (CAS: 1141-24-8) is a symmetric dicarboxylic acid
featuring a lipophilic 4-bromophenyl moiety at the

-position. Its structural rigidity and electronic properties make it a valuable precursor for
synthesizing pharmacologically active glutarimides and pyrrolidones. The presence of the
bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura),
expanding its utility in medicinal chemistry library generation.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models
validated against structural analogs (e.g., 3-(4-chlorophenyl)glutaric acid).
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Table 1: Core Physical Constants

Property Value / Description Source/Validation
CAS Number 1141-24-8 Registry
3-(4-
IUPAC Name bromophenyl)pentanedioic Nomenclature
acid
Formula
Molecular Weight 287.11 g/mol
Melting Point 175-176 °C Experimental [1]
White to off-white crystalline )
Appearance id Observation
soli

N Low (<1 mg/mL at pH 2);
Solubility (Water) Soluble at bH > 6 pH-dependent
oluble at pH >

B ] Soluble in Ethanol, DMSO, ]
Solubility (Organic) Experimental [1]
DMF, Ethyl Acetate, Ether

pKa (Predicted) , ACD/Labs Model

LogP (Predicted) 1.7-21 Consensus LogP

Solubility & Stability Insights

e pH Dependence: As a dicarboxylic acid, the compound exists as a dianion at physiological
pH (7.4), significantly increasing aqueous solubility compared to the free acid form.

o Solid-State Stability: Stable under standard laboratory conditions. Hygroscopicity is low, but
storage in a desiccator is recommended to prevent surface moisture adsorption which can
complicate precise weighing for analytical standards.

Analytical Characterization

Identification of 3-(4-bromophenyl)pentanedioic acid relies on its
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symmetry, which simplifies its NMR spectra.

Nuclear Magnetic Resonance (NMR)

The molecule possesses a plane of symmetry passing through the C3 carbon and the phenyl

ring.

e HNMR (400 MHz, DMSO-

):

o

12.1 ppm (bs, 2H): Carboxylic acid protons (-COOH).

7.45 —-7.50 ppm (d,

Hz, 2H): Aromatic protons ortho to Bromine.

7.20 —7.25 ppm (d,

Hz, 2H): Aromatic protons meta to Bromine.

3.40 — 3.55 ppm (m, 1H): Methine proton at C3 (-CH-Ar).

2.50 — 2.70 ppm (m, 4H): Methylene protons at C2 and C4 (-CH

-COOH). Note: These may appear as a complex multiplet or diastereotopic doublets of
doublets depending on solvent resolution.

e CNMR:

o

Expected signals: ~173 ppm (C=0), ~140 ppm (Ar-C ipso), ~131 ppm (Ar-C), ~129 ppm
(Ar-C), ~120 ppm (Ar-Br), ~38 ppm (C2/C4), ~35 ppm (C3).

Mass Spectrometry (MS)[5]

« lonization: Electrospray lonization (ESI) in Negative Mode (ESI-).

o Key Feature: The 1:1 isotopic ratio of

Br and

Br is diagnostic.
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o [M-H]
: Peaks at m/z 285 and 287 with equal intensity.

Synthesis & Purification Protocol

The most robust synthesis involves the Knoevenagel condensation of 4-bromobenzaldehyde
with diethyl malonate, followed by hydrolysis and decarboxylation.

Experimental Workflow

o Condensation: React 4-bromobenzaldehyde (1 eq) with diethyl malonate (2 eq) using a base
catalyst (piperidine) to form the tetra-ester intermediate.

o Hydrolysis/Decarboxylation: Reflux the intermediate in concentrated HCI or HBr. This harsh
acidic environment hydrolyzes the esters and facilitates thermal decarboxylation of the gem-
dicarboxylic acid groups.

« |solation: The product precipitates upon cooling.[1][2]
 Purification: Recrystallization from water or a benzene/ethanol mixture.

Synthesis Logic Diagram

The following diagram illustrates the chemical transformation and workup logic.
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Start: 4-Bromobenzaldehyde

+ Diethyl Malonate

Knoevenagel Condensation
(Cat. Piperidine, Reflux)

Formation of Michael Adduct

Intermediate:
Tetra-ethyl ester

4 EtOH, -2 CO2

Acid Hydrolysis & Decarboxylation
(Conc. HCI, Reflux 8-12h)

Filtration

Crude Product
(Precipitate on cooling)

Recrystallization
(Solvent: Water or Benzene/EtOH)

Yield ~70-80%

Pure 3-(4-bromophenyl)pentanedioic acid
(MP: 175-176°C)

Click to download full resolution via product page

Caption: Step-by-step synthetic pathway from aldehyde precursor to purified dicarboxylic acid.
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Applications in Drug Discovery

This scaffold is a versatile "hub" molecule.

e Glutarimides: Dehydration with urea or ammonia yields 4-(4-bromophenyl)piperidine-2,6-
dione, a structural analog of Thalidomide and anticonvulsant agents [1].

o GABA Analogs: Mono-decarboxylation (via enzymatic or Curtius rearrangement routes) can
lead to 4-amino-3-(4-bromophenyl)butanoic acid (Baclofen analogs).

o Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality combined with the
rigid phenyl spacer makes it a candidate linker for coordination polymers.

References

o U.S. Patent 3,634,428. Beta-(para-halo-phenyl)-glutaric acid imides. 1972. (Describes the
synthesis and melting point of the acid intermediate at 175-176°C).

e PubChem Compound Summary. 3-(4-bromophenyl)pentanedioic acid (CID 10684683).
National Center for Biotechnology Information.

» ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis and properties. (Used for
comparative validation of physicochemical trends).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Organic Syntheses Procedure [orgsyn.org]
e 2. Organic Syntheses Procedure [orgsyn.org]

o To cite this document: BenchChem. [3-(4-bromophenyl)pentanedioic acid physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b073454/docs#3-4-bromophenyl-pentanedioic-acid-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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